molecular formula C9H11F3N2O2 B13344971 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B13344971
M. Wt: 236.19 g/mol
InChI Key: FFGKJFAGLCONJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a high-value pyrazole-based carboxylic acid that serves as a critical synthetic intermediate in medicinal chemistry and drug discovery. Its primary research value lies in its role as a precursor for the synthesis of more complex molecules, particularly kinase inhibitors. The compound's structure, featuring a trifluoromethyl group known to enhance metabolic stability and membrane permeability, and an isobutyl moiety that can influence lipophilicity and target binding, makes it a versatile building block. Specific research applications include its use in the development of inhibitors targeting the JAK/STAT signaling pathway, such as Filgotinib, a JAK1 inhibitor used in the treatment of autoimmune diseases like rheumatoid arthritis. The mechanism of action for the final active pharmaceutical ingredients derived from this compound often involves competitive binding to the ATP-binding site of specific kinases, thereby modulating intracellular signaling cascades. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C9H11F3N2O2

Molecular Weight

236.19 g/mol

IUPAC Name

1-(2-methylpropyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C9H11F3N2O2/c1-5(2)3-14-4-6(8(15)16)7(13-14)9(10,11)12/h4-5H,3H2,1-2H3,(H,15,16)

InChI Key

FFGKJFAGLCONJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C(=N1)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Alkyl 3-Difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid esters

The synthesis of alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid esters involves a multi-step process:

  • Step 1 : Claisen reaction of an alkyl-difluoroacetate.
  • Step 2 : Acidification of the sodium enolate of alkyl difluoroacetoacetate by carbonic acid generated in situ.
  • Step 3 : Coupling with trialkyl orthoformate.
  • Step 4 : Ring-closing reaction with methylhydrazine in a two-phase system using a weak base like sodium carbonate.

Pyrazole-3(4)-carbaldehydes

Pyrazole-3(4)-carbaldehydes can be synthesized by formylation of semicarbazones derived from alkyl methyl ketones using phosphorus oxychloride and dimethylformamide.

Reaction Conditions and Reagents

Reaction Type Reagents Conditions
Cyclization Isobutyl-substituted hydrazine, trifluoromethyl-substituted carboxylic acid precursor, base (e.g., sodium hydroxide) 80-100°C, several hours
Hydrolysis Nitrile or ester derivative, acid or base catalyst Varies depending on catalyst and solvent

Chemical Reactions Analysis

Types of Reactions

1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or alter the conformation of target molecules, leading to changes in their activity. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Substituent Variations and Their Impacts

The table below summarizes key structural differences and properties between the target compound and its analogs:

Compound Name 1-Position Substituent 3-Position Substituent Molecular Weight (g/mol) Key Properties/Applications
1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Isobutyl -CF₃ 252.2 (calculated) High lipophilicity; potential agrochemical intermediate
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Methyl -CF₃ 194.11 mp 203°C; pharmaceutical building block
1-(3-Methoxybenzyl)-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid 3-Methoxybenzyl 4-CF₃-phenyl 406.3 (calculated) Enhanced aromatic interactions; drug discovery
1-(2-(Methylthio)phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 2-(Methylthio)phenyl -CF₃ 346.3 (calculated) Sulfur-containing; improved metabolic stability
1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid Isopropyl Methyl 184.2 (calculated) Reduced acidity; simpler alkyl chain

Key Observations:

  • Acidity : The electron-withdrawing -CF₃ group at the 3-position lowers the pKa of the carboxylic acid, enhancing reactivity in amide coupling reactions (e.g., HBTU/DIPEA-mediated synthesis in ) .
  • Synthetic Complexity : Bulkier substituents (e.g., 3-methoxybenzyl in ) require tailored alkylation conditions (e.g., cesium carbonate in acetonitrile), whereas smaller groups like methyl are more straightforward to introduce .

Biological Activity

1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS No. 1437795-15-7) is a compound belonging to the pyrazole class, known for its diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the synthesis, biological evaluations, and molecular mechanisms associated with this compound.

  • Molecular Formula : C₈H₁₁F₃N₂
  • Molecular Weight : 192.18 g/mol
  • InChIKey : NYBYYTWVFAAHNG-UHFFFAOYSA-N

Biological Activity Overview

Recent studies have highlighted the potential of this compound in various biological contexts:

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. In vitro studies have demonstrated that certain pyrazole compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

CompoundIC50 (μg/mL)COX-1 InhibitionCOX-2 Inhibition
1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole73.35HighModerate
Diclofenac54.65StandardStandard

The inhibition efficacy was assessed using enzyme immunoassay kits, showing that the compound has a selective inhibitory action towards COX-2, making it a promising candidate for treating inflammatory diseases without the gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

The anticancer potential of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole has been explored in various cancer cell lines. Studies have shown that this compound can induce apoptosis in breast cancer cells (MDA-MB-231) and other cancer types by disrupting microtubule assembly and enhancing caspase activity.

Cell LineConcentration (μM)Apoptosis Induction (%)
MDA-MB-2311040.76
HepG21052.03

The compound's mechanism involves microtubule destabilization, leading to cell cycle arrest and subsequent apoptosis .

Case Studies

Several studies have examined the biological activity of pyrazole derivatives, including:

  • Study on COX Inhibition : A series of pyrazole derivatives were synthesized and tested for their COX inhibitory activity. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced anti-inflammatory properties compared to their non-fluorinated counterparts .
  • Anticancer Evaluation : In a study focusing on breast cancer, researchers found that specific pyrazole derivatives significantly inhibited cell proliferation and induced apoptosis through caspase activation, confirming their potential as anticancer agents .
  • Toxicological Assessment : Acute toxicity studies demonstrated that the lethal dose (LD50) for certain derivatives was greater than 2000 mg/kg in mice, suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, and how can regioselectivity be controlled during synthesis?

  • Methodology : The compound can be synthesized via cyclocondensation of hydrazines with β-keto esters or via click chemistry using copper-catalyzed azide-alkyne cycloaddition (CuAAC). For regioselectivity, substituent steric/electronic effects and reaction conditions (e.g., solvent, temperature) are critical. For example, bulky isobutyl groups at the 1-position direct trifluoromethyl substitution to the 3-position due to steric hindrance .
  • Example : A protocol involving 3-azido precursors and alkyne derivatives in THF/water (1:1) with CuSO₄ and sodium ascorbate at 50°C yields regioselective pyrazole formation. Purification via flash chromatography (cyclohexane/ethyl acetate gradient) ensures high purity .

Q. What characterization techniques are most effective for confirming the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., δ ~8.4 ppm for pyrazole protons ).
  • HRMS : Validates molecular weight (e.g., [M]+ calculated for C₉H₁₂F₃N₂O₂: 252.08; observed: 252.08 ).
  • IR Spectroscopy : Peaks at ~2234 cm⁻¹ (C≡N) and ~1558 cm⁻¹ (C=O) confirm functional groups .
  • X-ray crystallography (if crystals form) resolves absolute configuration .

Advanced Research Questions

Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodology :

  • Solubility enhancement : Use co-solvents (DMSO/PEG mixtures) or synthesize salt forms (e.g., sodium carboxylate). Evidence from similar pyrazoles shows trifluoromethyl groups reduce solubility but improve metabolic stability .
  • Bioavailability : Introduce hydrophilic substituents (e.g., hydroxyl groups) or employ prodrug strategies (e.g., ester derivatives). For example, ethyl ester analogs of related pyrazoles show improved cell permeability .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antibacterial vs. antifungal efficacy)?

  • Methodology :

  • Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., replacing isobutyl with methyl or benzyl groups) to isolate pharmacophores. For instance, trifluoromethyl groups enhance antibacterial activity in pyrazoles but may reduce antifungal potency due to altered membrane interactions .
  • Assay standardization : Replicate experiments under controlled conditions (e.g., MIC testing in Mueller-Hinton broth vs. RPMI-1640 for fungi) .

Q. How can computational methods guide the design of analogs with enhanced target specificity?

  • Methodology :

  • Molecular docking : Screen against target enzymes (e.g., bacterial dihydrofolate reductase) using software like AutoDock Vina. Trifluoromethyl groups often enhance binding via hydrophobic interactions .
  • QSAR modeling : Correlate electronic descriptors (e.g., Hammett σ values) with activity. For pyrazoles, electron-withdrawing groups at the 3-position improve antibacterial IC₅₀ values .

Key Research Gaps and Future Directions

  • Synthetic challenges : Scalability of CuAAC protocols for large-scale production.
  • Biological targets : Mechanism of action studies for anti-inflammatory applications (unexplored in current literature).
  • Toxicity profiling : In-depth in vitro/in vivo safety assessments to address data gaps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.